N-(4-ETHOXYPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE
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Overview
Description
N-(4-ETHOXYPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE is a complex heterocyclic compound that features both tetrazole and phthalazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole or phthalazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-ETHOXYPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its tetrazole and phthalazine components. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE
- N-(4-CHLOROPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE
Uniqueness
N-(4-ETHOXYPHENYL)-[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-AMINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, potentially offering unique properties and applications .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-2-23-12-9-7-11(8-10-12)17-15-13-5-3-4-6-14(13)16-18-20-21-22(16)19-15/h3-10H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRPGKJVXTVDQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN3C(=NN=N3)C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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